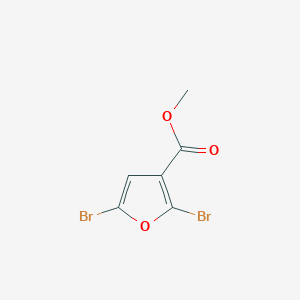

Methyl 2,5-dibromofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dibromofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPNRTSFOSRSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675130 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-26-3 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Furans

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and susceptibility to functionalization make it an invaluable heterocyclic building block.[4] Among the vast array of furan derivatives, halogenated furans serve as exceptionally versatile intermediates. The carbon-halogen bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[5][6][7]

This guide focuses on Methyl 2,5-dibromofuran-3-carboxylate (CAS 1150271-26-3), a molecule strategically equipped for sequential and diverse chemical modifications.[8] The presence of two bromine atoms at the activated α-positions (C2 and C5) and an ester moiety at the β-position (C3) creates a platform for constructing complex molecular architectures. This document provides a detailed, field-proven perspective on the synthesis of this compound, a comprehensive protocol for its structural verification, and an outlook on its potential applications.

Synthesis: A Directed Approach to Dibromination

The most logical and efficient pathway to this compound is the direct electrophilic bromination of a suitable precursor. The electron-withdrawing nature of the methyl carboxylate group deactivates the furan ring slightly compared to unsubstituted furan, but it also directs incoming electrophiles to the C2 and C5 positions. This inherent electronic bias allows for a highly regioselective transformation.[9]

Synthetic Strategy & Rationale

Our synthesis begins with the commercially available Methyl furan-3-carboxylate .[10] The core of the synthesis is a double electrophilic aromatic substitution reaction.

-

Choice of Brominating Agent : While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine, making it a preferable choice for controlling the reaction on a sensitive heterocyclic system.[9]

-

Reaction Control : Furan's reactivity necessitates careful control of reaction conditions. The reaction is typically performed in a non-polar aprotic solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), at a controlled temperature to prevent unwanted side reactions and ensure high yield of the desired dibrominated product.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from Methyl furan-3-carboxylate.

Materials:

-

Methyl furan-3-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl furan-3-carboxylate (1.0 eq) in anhydrous chloroform. Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq) in anhydrous chloroform. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the furan ester over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following data provide a definitive analytical signature for this compound.

Physical and Spectroscopic Data Summary

| Property | Data |

| CAS Number | 1150271-26-3 |

| Molecular Formula | C₆H₄Br₂O₃ |

| Molecular Weight | 283.90 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H, furan H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 ppm (C=O), δ ~145 ppm (C-3), δ ~120 ppm (C-5), δ ~118 ppm (C-4), δ ~115 ppm (C-2), δ ~53 ppm (-OCH₃) |

| Mass Spec (EI) | M⁺ peaks at m/z 282, 284, 286 (approx. 1:2:1 ratio) |

| IR (KBr/ATR) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (=C-H stretch) |

Note: NMR chemical shifts are predicted based on known values for similar furan structures and are subject to minor variations based on solvent and instrument.[11][12][13][14][15][16][17][18][19][20]

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides the most direct confirmation of successful dibromination. The disappearance of the signals for the α-protons (H-2 and H-5) of the starting material and the appearance of a single singlet for the remaining β-proton (H-4) is a key indicator. The methyl ester protons will appear as a sharp singlet, typically downfield around 3.9 ppm.[21]

-

¹³C NMR : The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C-2 and C-5) will be significantly shifted compared to the parent furan. The carbonyl carbon of the ester will appear at the lowest field (~162 ppm).[11][14][17][18]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum is crucial for confirming the molecular weight and the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[22][23][24] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.[25] For this compound, this cluster will appear around m/z = 282, 284, and 286.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum helps confirm the presence of key functional groups. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, typically found around 1730 cm⁻¹. Other characteristic peaks include the C-O stretching of the ester and furan ring, and the aromatic C-H stretching.[26][27][28][29][30]

-

Characterization Workflow

Caption: Workflow for the structural characterization of the final product.

Applications and Future Directions

The true value of this compound lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C-Br bonds can potentially be exploited for sequential functionalization.

-

Drug Discovery : As a highly functionalized heterocyclic molecule, it can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications. Furan-containing molecules have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][31][32]

-

Cross-Coupling Reactions : The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[5][6][7][33][34] This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid construction of complex molecular libraries for screening in drug development programs.

-

Materials Science : Polysubstituted furans are precursors to novel polymers and functional materials with unique electronic and optical properties. The defined substitution pattern of this molecule makes it an attractive monomer for creating well-defined conjugated polymers.

The synthesis and robust characterization outlined in this guide provide a solid foundation for researchers to utilize this compound as a key building block in their respective fields.

References

-

Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. Available from: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

-

Ebert, C. (1990). Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes. Magnetic Resonance in Chemistry. Available from: [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Available from: [Link]

-

Schaller, C. P. (n.d.). ms isotopes: Br and Cl. Chemistry LibreTexts. Available from: [Link]

-

Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Available from: [Link]

-

The M+1 & M+2 Peaks. (2023). Save My Exams. Available from: [Link]

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Tetrahedron Letters, 47(4), 451-453. Available from: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(11), 2820. Available from: [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2018). Molecules, 23(7), 1779. Available from: [Link]

-

Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Available from: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3). Available from: [Link]

-

Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(46), 26915-26925. Available from: [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Available from: [Link]

-

Matsuura, B., et al. (n.d.). 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available from: [Link]

-

Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2006). Journal of Organic Chemistry, 71(15), 5845-5848. Available from: [Link]

-

Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Available from: [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4410. Available from: [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (2016). Magnetic Resonance in Chemistry, 54(12), 957-963. Available from: [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40. Available from: [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Available from: [Link]

-

FTIR spectra of furan-based copolyesters. (n.d.). ResearchGate. Available from: [Link]

-

Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (2008). Synthetic Communications, 38(11), 1788-1795. Available from: [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40. Available from: [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Available from: [Link]

-

Furan - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available from: [Link]

-

Computational IR spectrum of Furan. (n.d.). ResearchGate. Available from: [Link]

-

Dong, Q. M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8372. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available from: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules, 23(11), 2821. Available from: [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Available from: [Link]

-

Furan. (n.d.). NIST WebBook. Available from: [Link]

-

Methyl furan-3-carboxylate. (n.d.). PubChem. Available from: [Link]

-

DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Molbank, 2022(3), M1447. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR [m.chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 24. ms isotopes: Br and Cl [employees.csbsju.edu]

- 25. savemyexams.com [savemyexams.com]

- 26. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Furan(110-00-9) IR Spectrum [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

- 30. Furan [webbook.nist.gov]

- 31. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,5-dibromofuran-3-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3), a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed predicted spectroscopic profile. This includes an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition are also detailed, offering a framework for the empirical validation of the predicted data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this and related furan derivatives.

Introduction: The Significance of Furan Scaffolds

Furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The incorporation of bromine atoms and an ester functional group, as seen in this compound, offers unique electronic properties and synthetic handles for further molecular elaboration. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the quality, purity, and intended chemical reactivity of such compounds in research and development pipelines.

This guide provides a detailed spectroscopic analysis of this compound, offering valuable insights for its identification and characterization.

Molecular Structure and Synthesis Overview

This compound possesses a five-membered furan ring substituted with two bromine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3-position. The synthesis of such polysubstituted furans can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors or the direct halogenation of a furan-3-carboxylate starting material.[1]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the furan ring proton and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet | 1H | H-4 | The lone furan proton is deshielded by the electronegative oxygen and bromine atoms, as well as the electron-withdrawing carboxylate group. |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing, although modern spectrometers can also reference to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 140 - 145 | C-2 | The carbon atom attached to both oxygen and bromine is expected to be significantly downfield. |

| ~ 120 - 125 | C-5 | The carbon atom attached to bromine will be deshielded. |

| ~ 115 - 120 | C-4 | The CH carbon of the furan ring. |

| ~ 110 - 115 | C-3 | The carbon atom bearing the carboxylate group. |

| ~ 52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Note on Prediction: These chemical shifts are estimates based on the known effects of substituents on furan rings. The presence of two bromine atoms has a significant deshielding effect on the directly attached carbons.

Figure 2. Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the furan ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 | C-H stretch | Furan ring |

| ~ 2950 | C-H stretch | -OCH₃ |

| ~ 1720 - 1740 | C=O stretch | Ester |

| ~ 1550 - 1600 | C=C stretch | Furan ring |

| ~ 1200 - 1300 | C-O stretch | Ester |

| ~ 1000 - 1100 | C-O-C stretch | Furan ring |

| ~ 600 - 700 | C-Br stretch | Bromo-substituent |

Self-Validating Protocol: The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group. The simultaneous observation of bands characteristic of the furan ring and C-Br stretching would provide strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₆H₄Br₂O₃), the molecular ion peak in the mass spectrum would be a characteristic cluster due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

| m/z | Ion | Description |

| 282/284/286 | [M]⁺ | Molecular ion peak cluster with a 1:2:1 intensity ratio, characteristic of a dibrominated compound. |

| 251/253/255 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 223/225/227 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 172/174 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine radical. |

Experimental Causality: Electron Ionization (EI) is a common technique for volatile organic compounds and would likely produce a rich fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dibromofuran-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Methyl 2,5-dibromofuran-3-carboxylate (C₆H₄Br₂O₃, MW: 283.90 g/mol )[1], a substituted furan derivative of interest in synthetic chemistry and materials science. A thorough understanding of a molecule's structure is paramount for predicting its reactivity, properties, and potential applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for unambiguous structure elucidation.[2][3][4] This document details the principles, predicted data, and interpretation of ¹H NMR, ¹³C NMR, and IR spectra for the title compound. Furthermore, a representative synthetic protocol is outlined, grounding the analytical data in practical laboratory methodology. This guide is intended for researchers and professionals in chemistry and drug development who require a detailed understanding of the structural characterization of heterocyclic compounds.

Foundational Principles of Spectroscopic Analysis

Before delving into the specific data for this compound, it is crucial to understand the causality behind our chosen analytical methods. We employ NMR and IR spectroscopy not merely to collect data, but to ask specific questions about the molecule's architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[5] When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies.[2][6] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed map of the carbon-hydrogen framework.[4][7]

-

Infrared (IR) Spectroscopy is based on the principle that molecules absorb infrared radiation, causing their chemical bonds to vibrate (stretch, bend, or rock).[5][8] Each functional group (e.g., C=O, C-O, C-H) has a characteristic vibrational frequency, making IR spectroscopy an exceptional tool for identifying the functional groups present in a molecule.[9][10]

Molecular Structure and Predicted Spectral Features

To interpret spectra effectively, we must first dissect the target molecule's structure and predict the signals we expect to observe.

Caption: Structure of this compound with key atoms labeled.

Analysis of the Structure:

-

Proton Environments (¹H NMR): We anticipate two distinct signals: one for the single proton on the furan ring (H4) and one for the three equivalent protons of the methyl ester group (-OCH₃).

-

Carbon Environments (¹³C NMR): We expect six unique carbon signals: C2 and C5 (bromine-substituted), C3 and C4 (furan ring double bond), the carbonyl carbon (C=O), and the methyl carbon (-OCH₃).

-

Functional Groups (IR): The key functional groups are the ester (C=O and C-O), the furan ring (C=C, C-O), C-H bonds (aromatic and aliphatic), and the carbon-bromine (C-Br) bonds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a count of the different types of protons and their relative numbers. For this compound, the spectrum is expected to be simple and highly informative.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard with a chemical shift defined as 0.0 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Data Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Furan Ring Proton (H4) | 7.0 - 7.5 | Singlet (s) | 1H | Located on a heterocyclic aromatic ring, deshielded by the ring current and electronegative oxygen. The absence of adjacent protons results in a singlet. |

| Methyl Ester Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | Typical range for protons of a methyl ester group.[11] These three protons are chemically equivalent and have no adjacent proton neighbors, resulting in a singlet. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise, resulting in each unique carbon appearing as a single line.

Data Interpretation:

The chemical shift of a carbon nucleus is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 160 - 165 | The C=O bond of the ester group is highly deshielded and appears significantly downfield.[12] |

| Furan Ring (C5-Br) | 120 - 125 | Attached to both the electronegative oxygen and bromine, leading to a downfield shift. |

| Furan Ring (C4-H) | 118 - 122 | Aromatic carbon attached to a hydrogen. Its chemical shift is influenced by its position relative to the substituents. |

| Furan Ring (C2-Br) | 115 - 120 | Similar to C5, this carbon is attached to both oxygen and bromine. |

| Furan Ring (C3-COOCH₃) | 110 - 115 | This carbon is part of the furan ring and is directly bonded to the electron-withdrawing carboxylate group. |

| Methyl Ester (-OCH₃) | 50 - 55 | The sp³ hybridized carbon of the methyl group is the most shielded carbon and appears furthest upfield.[13] |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectrum Analysis

The IR spectrum is paramount for the rapid identification of key functional groups. The presence of a strong carbonyl absorption is often the most telling feature in the spectrum of this molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Data Interpretation:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aromatic) | 3100 - 3150 | Weak | The C-H bond of the furan ring. |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Medium | The C-H bonds of the methyl ester group.[10] |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp | This is a highly characteristic and diagnostic absorption for the ester carbonyl group.[8][10] |

| C=C Stretch (Furan Ring) | 1550 - 1650 | Medium | Stretching vibrations of the carbon-carbon double bonds within the furan ring. |

| C-O Stretches | 1200 - 1300 & 1000 - 1100 | Strong | Asymmetric and symmetric stretching of the C-O bonds in the ester and the furan ring ether linkage. |

| C-Br Stretch | 500 - 650 | Medium-Strong | Carbon-bromine bond vibrations, typically found in the fingerprint region. |

Table 3: Predicted IR Absorption Frequencies for this compound.

Synthesis and Spectroscopic Workflow

The title compound can be synthesized via the bromination of a suitable furan precursor. The direct bromination of furan itself is a known procedure.[14] A plausible route involves the selective bromination of methyl furan-3-carboxylate.

Caption: Workflow from synthesis to spectroscopic confirmation.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve methyl furan-3-carboxylate (1 equivalent) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Bromination: Add a solution of bromine (2.2 equivalents) in CHCl₃ dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.[15]

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the structural elucidation of this compound. The ¹H NMR confirms the presence and ratio of the furan and methyl protons. The ¹³C NMR accounts for all six unique carbon environments in the molecule. Finally, IR spectroscopy provides definitive evidence for the key ester functional group. This multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent research or development activities.

References

- OrgoSolver. Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy.

- Slideshare. IR and NMR spectroscopy.

- BenchChem. Spectroscopic properties of furan and its derivatives.

- Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Can. J. Chem. 39 (1961).

- Bluefield Esports. chemistry spectroscopy (ir, nmr).

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- datapdf.com. 323 Ultraviolet Spectra of 2-Substituted Furans and 5-Substituted Methyl Furoates.

- MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

- LOCKSS. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.

- Santa Cruz Biotechnology. This compound | CAS 1150271-26-3.

- 2,5-Dibromofuran.

- ChemicalBook. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum.

- SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.

- PubChem. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633.

- The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.

- PubChem. Methyl 2-bromofuran-3-carboxylate | C6H5BrO3 | CID 10845885.

- Table of Characteristic IR Absorptions.

- Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).

- The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- National Institutes of Health. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.

- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- ResearchGate. Figure S6. 13 C-NMR spectrum of methyl....

- Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.

- ChemicalBook. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. orgosolver.com [orgosolver.com]

- 3. esports.bluefield.edu - Chemistry Spectroscopy Ir Nmr [esports.bluefield.edu]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. IR and NMR spectroscopy | PPTX [slideshare.net]

- 6. lehigh.edu [lehigh.edu]

- 7. benchchem.com [benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 2,5-Dibromofuran [ch.ic.ac.uk]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Halogenated Heterocycles

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as exceptionally versatile synthons. Their unique electronic properties and predisposition to undergo a variety of cross-coupling reactions make them indispensable building blocks for constructing complex molecular architectures. Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3) embodies this potential. This guide provides a comprehensive technical overview of its known properties, logical synthetic pathways, and its significant potential as a reactive intermediate for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical & Structural Characteristics

This compound is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is decorated with two bromine atoms at the electron-rich α-positions (C2 and C5) and a methyl ester group at a β-position (C3). This specific arrangement of functional groups dictates its physical properties and, more importantly, its chemical reactivity.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identification and physical properties of the compound. It is noteworthy that while the compound is commercially available, detailed experimental data such as melting point and solubility are not widely reported in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 1150271-26-3 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][2][3] |

| Molecular Weight | 283.90 g/mol | [1][2][3] |

| Physical State | Solid | [2] |

| Purity | ≥95% - 98% (Typical Commercial Grade) | [2][3] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | [3] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water. | Inferred |

| Canonical SMILES | COC(=O)C1=C(Br)OC(Br)=C1 | [2] |

| InChI Key | FZPNRTSFOSRSHI-UHFFFAOYSA-N | [2] |

Spectral Data Interpretation

-

¹H NMR: Two signals would be expected:

-

A singlet for the furan proton (-CH) at C4, likely in the δ 6.5-7.5 ppm region.

-

A singlet for the methyl ester protons (-OCH₃), likely in the δ 3.8-4.0 ppm region.

-

-

¹³C NMR: Six distinct carbon signals would be expected:

-

The carbonyl carbon of the ester (C=O) in the δ 160-170 ppm region.

-

Four carbons of the furan ring, with the two bromine-substituted carbons (C2, C5) shifted to lower field (higher ppm) than the other two (C3, C4).

-

The methyl carbon of the ester (-OCH₃) in the δ 50-55 ppm region.

-

-

IR Spectroscopy: Key absorption bands would include:

-

A strong C=O stretch for the ester carbonyl group, typically around 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester and furan ether linkages, in the 1000-1300 cm⁻¹ region.

-

C-Br stretching vibrations, typically below 800 cm⁻¹.

-

Chemical Synthesis & Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atoms are prime sites for carbon-carbon bond formation, while the ester provides a handle for further modification.

Proposed Synthetic Pathway

A logical and efficient synthesis would likely involve the esterification of the corresponding carboxylic acid. This precursor, 2,5-dibromofuran-3-carboxylic acid, can be prepared from furan-based starting materials.

Caption: Proposed Fischer Esterification synthesis route.

Representative Synthesis Protocol: Fischer Esterification

While a specific literature protocol for this molecule is elusive, the Fischer-Speier esterification is a standard, robust method for this transformation.[4][5] The following represents a field-proven, general methodology that would be the starting point for optimization.

Objective: To convert 2,5-dibromofuran-3-carboxylic acid to its corresponding methyl ester.

Materials:

-

2,5-dibromofuran-3-carboxylic acid (1.0 eq)

-

Methanol (Anhydrous, used as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromofuran-3-carboxylic acid.

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the solvent and the alcohol source.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.[4]

-

-

Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Trustworthiness Check: This step is critical to quench the catalyst and remove the acidic starting material, ensuring that only the neutral ester product is extracted into the organic phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or flash column chromatography.

Key Chemical Reactivity: The Power of Cross-Coupling

The primary value of this molecule in synthetic chemistry lies in the reactivity of its two C-Br bonds. The α-positions (C2 and C5) of the furan ring are highly activated towards palladium-catalyzed cross-coupling reactions.[6] This allows for the selective introduction of aryl, alkyl, or other functional groups.

Regioselectivity: In dihalogenated furans, the α-positions (C2/C5) are generally more reactive towards oxidative addition by a Pd(0) catalyst than the β-positions.[7] For this compound, both C2 and C5 are α-positions. While they are electronically similar, the steric hindrance from the adjacent ester group at C3 may slightly disfavor reaction at the C2 position, potentially allowing for selective mono-functionalization at C5 under carefully controlled conditions. This differential reactivity is a key strategic element for building complex, unsymmetrical molecules.

Sources

The Furan-3-Carboxylate Core: A Journey from Classical Discovery to Modern Synthetic Innovation

An In-depth Technical Guide:

Authored by a Senior Application Scientist

Abstract

The furan ring, a deceptively simple five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal and materials science. Among its myriad derivatives, substituted furan-3-carboxylates hold a place of particular importance, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. This guide provides a comprehensive exploration of the discovery and history of these compounds. We will journey from the foundational syntheses that first unlocked the furan core to the sophisticated, modern methodologies that allow for precise and efficient construction of highly substituted furan-3-carboxylate systems. This narrative is designed for the practicing researcher, emphasizing the causal logic behind experimental strategies, the validation inherent in robust protocols, and the authoritative scientific principles that underpin this fascinating area of heterocyclic chemistry.

A Historical Prelude: The Dawn of Furan Chemistry

The story of furan-3-carboxylates begins with the discovery of the parent heterocycle. The name "furan" itself is derived from the Latin furfur, meaning bran, from which the derivative furfural can be produced.[1] The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780, followed by the characterization of furfural by Johann Wolfgang Döbereiner in 1831.[1][2] Furan itself was first prepared by Heinrich Limpricht in 1870.[1][2] These early discoveries laid the groundwork, but the synthesis of specifically substituted furans, particularly those with the less common 3-carboxylate substitution pattern, required the development of dedicated and versatile synthetic strategies. Two classical, near-contemporaneous reactions emerged as the pillars of furan synthesis: the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Classical Pillars: Foundational Syntheses of the Furan Ring

While many methods exist for furan synthesis, the Paal-Knorr and Feist-Benary reactions are of paramount historical and practical importance. They represent the first truly general approaches to constructing the furan core from acyclic precursors.

The Paal-Knorr Furan Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a powerful method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4][5]

Causality and Mechanism: The reaction's elegance lies in its simplicity: an acid catalyst promotes an intramolecular cyclization via dehydration.[3][4] The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. This cyclization forms a hemiacetal intermediate, which readily dehydrates to yield the aromatic furan ring.[3][4] The elucidation of the full mechanism, confirming that the cyclization is the rate-determining step, came much later in the 1990s.[3]

Sources

An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromofuran-3-carboxylate, bearing the CAS number 1150271-26-3, is a halogenated heterocyclic compound that presents significant opportunities as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The furan scaffold is a core structure in numerous biologically active compounds, and the presence of two bromine atoms at the 2 and 5 positions, along with a methyl ester at the 3 position, offers a rich platform for molecular elaboration.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key reactions, and potential applications in the realm of drug discovery, underpinned by established chemical principles and analogous reactivity studies.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in a research and development setting.

| Property | Value | Source |

| CAS Number | 1150271-26-3 | [1][2] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][2] |

| Molecular Weight | 283.90 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Purity | Typically ≥98% | [2] |

Synthesis and Mechanism

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly probable and logical synthetic route can be devised from fundamental organic chemistry principles and established methodologies for analogous furan derivatives. The proposed two-step synthesis involves the esterification of 2,5-dibromofuran-3-carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,5-Dibromofuran-3-carboxylic acid

This initial step involves the bromination of furan followed by directed ortho-metalation and carboxylation.

-

Bromination of Furan: Furan is first dibrominated at the 2 and 5 positions. This reaction is typically carried out using bromine in a suitable solvent like dimethylformamide (DMF).[5] The electron-rich nature of the furan ring facilitates electrophilic substitution, preferentially at the alpha positions.

-

Directed Lithiation and Carboxylation: The resulting 2,5-dibromofuran is then subjected to a directed lithiation. Due to the higher acidity of the proton at the 3-position compared to the remaining proton at the 4-position, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) will selectively deprotonate the 3-position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. An acidic workup protonates the carboxylate to yield 2,5-dibromofuran-3-carboxylic acid.

Step 2: Fischer Esterification

The synthesized carboxylic acid is then converted to its methyl ester.

-

Reaction Setup: 2,5-Dibromofuran-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack and Ester Formation: The methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound.[6] The reaction is typically heated to reflux to drive it to completion.

-

Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 2 and 5 positions of the furan ring are susceptible to oxidative addition to a palladium(0) catalyst, initiating cross-coupling catalytic cycles.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromofuran with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups and is often employed when other coupling methods may be less effective.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples of the use of this compound in drug discovery are not prevalent in the current literature, its structural motifs suggest significant potential. The furan ring is a key component of many natural products and synthetic drugs.[3] Furthermore, benzofuran derivatives, which share the core furan heterocycle, have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]

The ability to selectively functionalize the 2 and 5 positions of the furan ring via cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold. This makes this compound an attractive starting material for the generation of libraries of novel compounds for biological screening. For instance, the introduction of various aryl and heteroaryl groups could lead to the discovery of new kinase inhibitors, receptor antagonists, or antimicrobial agents.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) is expected around 3.8-4.0 ppm. A singlet for the furan proton at the 4-position would likely appear in the aromatic region, around 7.0-7.5 ppm. |

| ¹³C NMR | Signals for the methyl ester carbon (O-CH₃) would be expected around 50-55 ppm. The carbonyl carbon of the ester should appear around 160-165 ppm. Four distinct signals for the furan ring carbons are expected in the range of 100-150 ppm, with the carbons attached to bromine appearing at the higher end of this range. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected in the range of 1720-1740 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹. C-O stretching bands for the ester and the furan ring will appear in the 1000-1300 cm⁻¹ region.[7][8] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z = 282/284/286. |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dibrominated furan core, coupled with a reactive ester functionality, provides a strategic platform for the construction of complex molecular architectures. While its direct application in drug discovery is yet to be extensively reported, its potential as a scaffold for the development of novel therapeutic agents is significant. The synthetic pathways and reactivity profiles discussed in this guide offer a solid foundation for researchers and scientists to explore the full potential of this promising chemical intermediate in their research and development endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromofuran-3-carboxylate. Retrieved from [Link]

-

Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973-2980. Retrieved from [Link]

-

(n.d.). 2,5-Dibromofuran. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

-

Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

PubMed. (n.d.). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (12). Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of 2,5-furan-dicarboxylic acid.

-

National Center for Biotechnology Information. (n.d.). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.

-

ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... Retrieved from [Link]

-

LookChem. (n.d.). Cas 2434-03-9,2,3-Dibromofuran-5-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-2-(PYRROL-1-YL-METHYL)-FURAN-3-CARBOXYLIC-ACID - Optional[13C NMR]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 1150271-26-3 | this compound - Synblock [synblock.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dibromofuran [ch.ic.ac.uk]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Reactivity of the Furan Ring in Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dibromofuran-3-carboxylate is a highly functionalized heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science. The presence of two bromine atoms at the activated α-positions, coupled with an electron-withdrawing methyl carboxylate group at a β-position, imparts a unique and tunable reactivity profile to the furan scaffold. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on its synthesis, spectroscopic characterization, and its utility in key synthetic transformations including palladium-catalyzed cross-coupling reactions, selective lithiation, and cycloaddition reactions. By elucidating the underlying principles that govern its reactivity, this document aims to empower researchers to effectively harness the synthetic potential of this versatile furan derivative. Furan-based scaffolds are prevalent in a multitude of natural products and pharmaceuticals, underscoring their importance in drug discovery.[1]

Introduction: The Furan Scaffold in Modern Synthesis

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the synthesis of a vast array of complex molecules.[2] Its unique electronic properties and ability to participate in a diverse range of chemical transformations have established it as a valuable synthon in both academic and industrial research.[3] In the context of drug discovery, the furan moiety is often employed as a bioisosteric replacement for other aromatic systems, offering a means to modulate physicochemical properties and enhance biological activity.[4] The strategic functionalization of the furan ring is therefore a critical endeavor, and halogenated furans, such as this compound, represent a particularly versatile class of intermediates for the construction of novel molecular architectures.

This technical guide will delve into the specific reactivity of this compound, providing insights into how the interplay of its substituents governs its chemical behavior.

Synthesis of this compound

The synthesis of this compound can be logically approached through the electrophilic bromination of a suitable furan-3-carboxylate precursor. The α-positions (C2 and C5) of the furan ring are inherently more susceptible to electrophilic attack than the β-positions.

A plausible synthetic route commences with the readily available methyl furan-3-carboxylate. Direct bromination of furan itself with bromine in dimethylformamide is a known method for producing 2,5-dibromofuran.[5] A similar strategy can be employed for the synthesis of the title compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous bromination procedures for furan carboxylic acids.[6]

-

To a solution of methyl furan-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dimethylformamide (DMF), slowly add bromine (2.2 eq) at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 45-50 °C and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 7.30-7.40 (s, 1H, H-4), 3.85-3.95 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 160-165 (C=O), 145-150 (C5-Br), 120-125 (C2-Br), 115-120 (C4), 110-115 (C3), 52-53 (-OCH₃) |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1550, 1450 (C=C stretch), ~1250 (C-O stretch), ~750 (C-Br stretch) |

| Mass Spec (EI) | M⁺ at m/z 282, 284, 286 (isotopic pattern for 2 Br atoms) |

Rationale for Spectroscopic Predictions

-

¹H NMR: The furan ring possesses a single proton at the C4 position. The electron-withdrawing effects of the two bromine atoms and the methyl carboxylate group will deshield this proton, leading to a downfield chemical shift. The methyl group of the ester will appear as a singlet in the typical region for such protons.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbon atoms attached to the bromine atoms (C2 and C5) will also be significantly deshielded. The chemical shifts of the furan ring carbons are influenced by the electronegativity of the substituents.

-

IR Spectroscopy: The most prominent peak will be the strong carbonyl stretch of the ester group. The characteristic C=C and C-O stretching frequencies of the furan ring will also be present, along with a C-Br stretching vibration at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).

Reactivity of the Furan Ring

The reactivity of this compound is dominated by the two bromine substituents at the α-positions and the electron-withdrawing nature of the methyl carboxylate group. This substitution pattern allows for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the C2 and C5 positions are highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Regioselectivity: A key aspect of the reactivity of this molecule is the potential for regioselective functionalization. The C5 position is generally more reactive towards oxidative addition by a palladium(0) catalyst than the C2 position. This is due to the electronic influence of the adjacent electron-withdrawing methyl carboxylate group at C3, which makes the C2-Br bond stronger and the C5-Br bond more polarized and thus more susceptible to oxidative addition. By carefully controlling the stoichiometry of the coupling partners, selective mono-functionalization at the C5 position can be achieved.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from procedures for the Suzuki coupling of dibromothiophenes.[3]

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the mono-arylated product.

The Stille reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent.[7] It is often favored for its tolerance of a wide range of functional groups.

Catalytic Cycle for Stille Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

This protocol is adapted from general Stille coupling procedures.

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous THF or DMF).

-

Add the organostannane reagent (1.1 eq) via syringe.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Lithiation and Subsequent Functionalization

While the C-Br bonds are the primary sites of reactivity, the remaining C-H bond at the C4 position can be functionalized via deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. The low acidity of the β-protons on the furan ring requires careful selection of reaction conditions to achieve selective metalation.[5]

Experimental Protocol: Lithiation and Electrophilic Quench

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-BuLi or LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Diels-Alder Reactivity

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8] The aromaticity of the furan ring makes it less reactive than non-aromatic dienes, and the reaction is often reversible. The presence of two electron-withdrawing bromine atoms and a methyl carboxylate group on the furan ring of this compound will decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction. However, it may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize this compound at multiple positions makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery. The resulting polysubstituted furans can be explored for a wide range of biological activities. In materials science, the incorporation of such functionalized furans into polymers can lead to materials with novel electronic and photophysical properties. The furan ring is a key component in a number of clinically important drugs.[9]

Conclusion

This compound is a versatile and highly reactive building block that offers numerous opportunities for the synthesis of complex molecular architectures. A thorough understanding of its reactivity, particularly the regioselectivity of its palladium-catalyzed cross-coupling reactions, is crucial for its effective utilization. This guide has provided a comprehensive overview of the synthesis, characterization, and key reactions of this compound, offering a foundation for its application in the fields of medicinal chemistry, organic synthesis, and materials science.

References

- 2,5-Dibromofuran. Synlett. 1997; 1997(10): 1185-1186.

- Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008).

-

Hoye, T. R., Dvornikovs, V., & Sizova, E. (2021). Precise Synthesis of Ester-Functionalized Cyclo[4]- and Cyclo[7]furans. Organic letters, 23(15), 5894–5898.

- BenchChem. (2025).